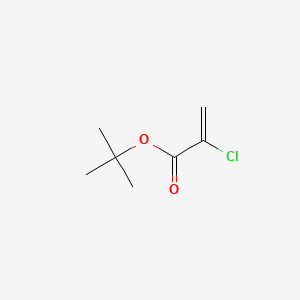

tert-Butyl 2-chloroacrylate

Description

tert-Butyl 2-chloroacrylate is a chloro-substituted acrylic acid ester featuring a tert-butyl group. The tert-butyl group is known to impart steric bulk, enhancing thermal and chemical stability compared to smaller esters like methyl or ethyl . Chloroacrylate esters, such as methyl 2-chloroacrylate (CAS 1186654-76-1), are reactive monomers used in polymer synthesis, with the chlorine atom acting as a leaving group in nucleophilic substitutions or radical polymerization . The tert-butyl variant likely shares these reactive traits but with modified kinetics due to steric effects.

Structure

3D Structure

Properties

CAS No. |

72088-85-8 |

|---|---|

Molecular Formula |

C7H11ClO2 |

Molecular Weight |

162.61 g/mol |

IUPAC Name |

tert-butyl 2-chloroprop-2-enoate |

InChI |

InChI=1S/C7H11ClO2/c1-5(8)6(9)10-7(2,3)4/h1H2,2-4H3 |

InChI Key |

ISIMQTCWOTYBLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Polymerization Behavior

The compound participates in radical and anionic polymerizations to form stereoregular polymers:

-

Radical polymerization with AIBN (azobisisobutyronitrile) at 60°C in toluene produces amorphous polymers with moderate molecular weights (Mₙ ≈ 8,000–12,000 Da) .

-

Anionic polymerization using n-BuLi at −78°C in THF yields syndiotactic polymers due to the steric bulk of the tert-butyl group and chlorine’s inductive effects .

| Condition | Radical | Anionic |

|---|---|---|

| Initiator | AIBN | n-BuLi |

| Temperature | 60°C | −78°C |

| Tacticity | Atactic | Syndiotactic |

| Mₙ (Da) | 8,000–12,000 | 15,000–20,000 |

Hydrolysis and Nucleophilic Substitutions

The ester and chloro groups enable distinct reactivity:

-

Acidic hydrolysis (HCl, H₂O, 25°C) cleaves the tert-butyl ester to form 2-chloroacrylic acid, while basic hydrolysis (NaOH, EtOH) yields carboxylate salts .

-

Nucleophilic substitution at the β-chloro position with amines (e.g., diethylamine) produces acrylamide derivatives under mild conditions (25°C, 12 h) .

Thermal Stability and Depolymerization

tert-Butyl 2-chloroacrylate exhibits moderate thermal stability:

Comparison with Similar Compounds

tert-Butyl 2-Chloroacrylate vs. Methyl 2-Chloroacrylate

- Structure : Both compounds share a 2-chloroacrylate backbone, but this compound replaces the methyl group with a bulky tert-butyl ester. This substitution significantly increases steric hindrance, reducing reactivity in polymerization and nucleophilic reactions compared to methyl 2-chloroacrylate .

- Stability : The tert-butyl group enhances resistance to hydrolysis and thermal degradation. Methyl esters, by contrast, are more prone to hydrolysis under acidic or basic conditions .

This compound vs. tert-Butyl 2-(4-Chlorobenzoyl)-2-methylpropanoate ()

- This difference makes the benzoyl derivative more suited for crystalline material synthesis, as evidenced by its single-crystal X-ray data .

- Reactivity : The chloroacrylate’s α,β-unsaturated ester system enables conjugate additions, whereas the benzoyl compound’s reactivity centers on electrophilic aromatic substitution .

Physical and Chemical Properties

*Inferred from analogous compounds.

Q & A

Q. What are the recommended methodologies for synthesizing tert-Butyl 2-chloroacrylate via nucleophilic substitution reactions?

The synthesis of tert-butyl derivatives, such as tert-butyl chloride, typically follows an SN1 mechanism. For example, tert-butyl chloride is prepared by reacting tert-butyl alcohol with hydrochloric acid under controlled conditions, yielding ~15% efficiency due to material loss during purification steps . For this compound, a similar approach could involve substituting the hydroxyl group of tert-butyl alcohol with a chloroacrylate moiety. Key steps include:

- Acid-catalyzed protonation of the hydroxyl group to form a good leaving group.

- Stabilization of the carbocation intermediate by the bulky tert-butyl group.

- Nucleophilic attack by a chloride ion.

Purification via distillation and characterization by TLC (hexane:EtOAc, 2:1 ratio) with UV visualization is recommended to monitor reaction progress .

Q. How can researchers safely handle and store this compound in laboratory settings?

tert-Butyl derivatives are highly flammable and reactive. Key safety protocols include:

- Storage in airtight containers at low temperatures (e.g., freezers) to prevent decomposition .

- Use of explosion-proof electrical equipment and non-sparking tools to avoid ignition .

- Grounding and bonding of metal containers during transfer to dissipate static charges .

- Immediate neutralization of spills with inert adsorbents like calcium carbonate .

Q. What analytical techniques are critical for characterizing this compound?

- Thin-Layer Chromatography (TLC): Use hexane:ethyl acetate (2:1) as the eluent to separate reactants and products. Visualize spots under UV light after drying .

- NMR Spectroscopy: Analyze structural integrity and confirm substitution patterns. Dynamic low-temperature NMR can resolve conformational equilibria in tert-butyl-containing compounds .

- GC/MS: Verify purity and molecular weight alignment with theoretical values (e.g., molecular weight ~150.6 g/mol for tert-butyl chloroacetate analogs) .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for this compound synthesis?

Statistical optimization (e.g., factorial design) identifies critical variables such as temperature, catalyst loading, and solvent polarity. For example, in epoxidation reactions involving tert-butyl hydroperoxide, molybdenum hexacarbonyl (Mo(CO)₆) was optimized as a catalyst using response surface methodology . For this compound, analogous studies could:

- Vary HCl concentration and reaction time to maximize carbocation stability.

- Screen solvents (e.g., dichloromethane vs. 1,2-dichloroethane) to improve nucleophilicity and reduce side reactions.

Q. How do solvent effects influence the conformational stability of this compound in solution?

DFT calculations show that explicit solvent models are essential to predict conformer distributions. For example, tert-butyl groups in triazinanes adopt equatorial positions in polar solvents due to solvation effects, whereas axial conformers dominate in vacuum simulations . For this compound, solvent polarity may alter the equilibrium between s-cis and s-trans conformers, impacting reactivity in polymerization or alkylation reactions.

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from dynamic processes (e.g., rotational barriers or tautomerism). For tert-butyl derivatives:

- Use variable-temperature NMR to slow conformational exchange and resolve splitting patterns .

- Compare experimental data with computational predictions (e.g., DFT-optimized geometries) to assign peaks accurately.

- Cross-validate with alternative techniques like X-ray crystallography if crystalline derivatives are obtainable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.